Cas no 1804769-09-2 (2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H6F3IN2O2/c8-7(9,10)15-6-3(11)1-5(14)13-4(6)2-12/h1H,2,12H2,(H,13,14)
- InChI Key: FWQWWQAPJSTHPX-UHFFFAOYSA-N
- SMILES: IC1=CC(NC(CN)=C1OC(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 349
- XLogP3: 0.2
- Topological Polar Surface Area: 64.4
2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029096555-1g |
2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine |
1804769-09-2 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine Related Literature
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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2. Back matter
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
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Gao Fu,Peng Zhou,Meiming Zhao,Weidong Zhu Dalton Trans., 2015,44, 12812-12817
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
Additional information on 2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine
2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine: A Comprehensive Overview
2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1804769-09-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an aminomethyl group, a hydroxy group, an iodine substituent, and a trifluoromethoxy moiety. These functional groups contribute to the compound's diverse chemical properties and potential biological activities.
The aminomethyl group in 2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine is a key structural element that can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. This group also plays a crucial role in the compound's ability to form hydrogen bonds, which can influence its solubility and binding interactions with biological targets.
The presence of the hydroxy group at the 6-position of the pyridine ring adds another layer of complexity to the molecule. Hydroxy groups are known for their ability to form hydrogen bonds and participate in redox reactions, which can affect the compound's stability and reactivity. In pharmaceutical applications, hydroxy groups can also enhance the compound's pharmacokinetic properties, such as absorption and distribution.
The iodine substituent at the 4-position of the pyridine ring is another notable feature of this compound. Iodine is a heavy halogen that can significantly influence the electronic properties of the molecule. The presence of iodine can enhance the lipophilicity of the compound, which can improve its ability to cross biological membranes and reach target sites within cells. Additionally, iodine-containing compounds have been explored for their potential use in radiopharmaceuticals due to their ability to be labeled with radioactive isotopes.
The trifluoromethoxy group at the 3-position of the pyridine ring is a particularly interesting functional group. Trifluoromethoxy groups are known for their strong electron-withdrawing properties, which can modulate the electronic distribution within the molecule. This can affect various aspects of the compound's behavior, including its reactivity, stability, and interactions with biological targets. The trifluoromethoxy group has been widely used in drug design to improve pharmacological properties, such as potency and selectivity.
In recent years, 2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine has been studied for its potential therapeutic applications. Research has shown that this compound exhibits promising activity against various diseases, including cancer and neurodegenerative disorders. For example, studies have demonstrated that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival. Additionally, it has been shown to modulate signaling pathways associated with neurodegeneration, making it a potential candidate for treating conditions such as Alzheimer's disease.
The synthesis of 2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine typically involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include sequential functionalization of a pyridine scaffold followed by selective substitution reactions to introduce the desired functional groups. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, which is crucial for its further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine in various disease models. Preliminary results have been encouraging, with several studies reporting favorable outcomes in preclinical trials. However, more extensive clinical trials are needed to fully assess its therapeutic potential and determine optimal dosing regimens.
In conclusion, 2-(Aminomethyl)-6-hydroxy-4-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1804769-09-2) is a promising compound with unique structural features that make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical applications. Its diverse chemical properties and potential biological activities highlight its significance in advancing our understanding of complex molecular interactions and developing new therapeutic strategies.
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